[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Overview
Description
[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorophenyl group, a diazaspirodecane core, and an oxazolylmethanone moiety. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the diazaspirodecane core: This step often involves the cyclization of a suitable diamine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the oxazolylmethanone moiety: This step may involve the reaction of the spirocyclic intermediate with an oxazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- [9-[(4-Chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
- [9-[(4-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Uniqueness
Compared to similar compounds, [9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone stands out due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-15-11-18(22-26-15)19(25)24-10-8-20(14-24)7-2-9-23(13-20)12-16-3-5-17(21)6-4-16/h3-6,11H,2,7-10,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKHQMXOOKSYMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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